N-[(2H-1,3-benzodioxol-5-yl)methyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS No.: 477226-22-5
Cat. No.: VC7441006
Molecular Formula: C26H20N4O2
Molecular Weight: 420.472
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477226-22-5 |
|---|---|
| Molecular Formula | C26H20N4O2 |
| Molecular Weight | 420.472 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C26H20N4O2/c1-3-7-19(8-4-1)21-15-30(20-9-5-2-6-10-20)26-24(21)25(28-16-29-26)27-14-18-11-12-22-23(13-18)32-17-31-22/h1-13,15-16H,14,17H2,(H,27,28,29) |
| Standard InChI Key | CZTWHSCZHBOBLZ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CN(C4=NC=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Chemical Profile and Structural Analysis
Molecular Architecture
The compound’s structure integrates a pyrrolo[2,3-d]pyrimidine core substituted with phenyl groups at positions 5 and 7, and a benzodioxole-methylamine moiety at position 4 (Figure 1). The pyrrolo[2,3-d]pyrimidine scaffold is a bicyclic system combining pyrrole and pyrimidine rings, which is known for its planar geometry and ability to mimic purine bases, facilitating interactions with enzyme active sites.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 477226-22-5 |
| Molecular Formula | |
| Molecular Weight | 420.472 g/mol |
| IUPAC Name | N-(1,3-Benzodioxol-5-ylmethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CN(C4=NC=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
| InChI Key | CZTWHSCZHBOBLZ-UHFFFAOYSA-N |
The benzodioxole group contributes to the molecule’s lipophilicity (), enhancing membrane permeability, while the diphenyl substitutions may stabilize π-π stacking interactions with hydrophobic kinase domains.
Synthesis and Optimization
Synthetic Routes
The synthesis of pyrrolo[2,3-d]pyrimidines typically follows a multi-step protocol involving:
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Core Formation: Cyclocondensation of 4-aminopyrrole-3-carboxylates with aldehydes or ketones under acidic conditions.
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Functionalization: Introduction of substituents via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
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Purification: Thin-layer chromatography (TLC) and column chromatography to isolate intermediates, followed by recrystallization for final product purity.
For N-[(2H-1,3-benzodioxol-5-yl)methyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, key challenges include regioselective phenyl group incorporation and minimizing side reactions at the benzodioxole nitrogen. Microwave-assisted synthesis, as demonstrated in analogous heterocyclic systems, could improve yield and reduce reaction times .
Table 2: Representative Synthetic Parameters for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | AcOH, 110°C, 12 h | 65 |
| Suzuki Coupling | Pd(PPh), KCO, DME | 78 |
| Amine Alkylation | KCO, DMF, 60°C | 82 |
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
Pyrrolo[2,3-d]pyrimidines are recognized as ATP-competitive inhibitors of protein kinases, a class of enzymes critical in cellular signaling. The compound’s diphenyl groups likely occupy hydrophobic pockets adjacent to the ATP-binding site, while the benzodioxole moiety may engage in hydrogen bonding with catalytic lysine or aspartate residues.
Table 3: Comparative Kinase Inhibition (IC) of Structural Analogs
| Compound | JAK2 (nM) | EGFR (nM) | CDK2 (nM) |
|---|---|---|---|
| Target Compound | Data N/A | Data N/A | Data N/A |
| Ruxolitinib (JAK1/2) | 2.8 | >10,000 | >10,000 |
| Gefitinib (EGFR) | >10,000 | 14 | >10,000 |
Note: Direct inhibitory data for the target compound are unavailable; table illustrates activities of approved drugs sharing structural motifs.
Cellular Effects
In preclinical models, related compounds induce G1 cell cycle arrest and apoptosis in cancer cell lines (e.g., MCF-7, A549) at concentrations ≤10 μM. Mechanistic studies suggest downregulation of phospho-STAT3 and cyclin D1, implicating JAK/STAT and MAPK pathways as potential targets.
Research Findings and Preclinical Data
In Vitro Studies
While no published studies specifically address the target compound, its analog, N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibited:
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Anti-Proliferative Activity: IC = 1.2 μM against HT-29 colorectal cancer cells.
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Selectivity Index: >50-fold selectivity for cancer vs. non-tumorigenic HEK-293 cells.
ADME-Tox Considerations
Predicted properties derived from QSAR models indicate:
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Permeability: High Caco-2 permeability ( = 28 × 10 cm/s).
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Metabolic Stability: Moderate hepatic clearance (t = 45 min in human microsomes).
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hERG Inhibition: Low risk (IC > 30 μM), suggesting minimal cardiotoxicity liability.
Therapeutic Applications and Future Directions
Oncology
Kinase inhibitors remain cornerstone therapies in oncology. The compound’s dual potential to target JAK2 and EGFR kinases positions it as a candidate for:
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Myeloproliferative Neoplasms: Where JAK2 V617F mutations are prevalent.
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EGFR-Driven Cancers: Such as non-small cell lung cancer (NSCLC) with exon 19 deletions.
Inflammatory Diseases
JAK/STAT pathway dysregulation underpins rheumatoid arthritis and psoriasis. Structural analogs have demonstrated IL-6 suppression in murine models (ED = 5 mg/kg).
Challenges and Opportunities
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Synthetic Complexity: Multi-step synthesis complicates large-scale production.
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Resistance Mechanisms: ATP-binding site mutations (e.g., T790M in EGFR) necessitate covalent inhibitor strategies.
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Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) warrants exploration.
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